molecular formula C14H15NO2S2 B2802247 (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 164520-75-6

(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2802247
CAS No.: 164520-75-6
M. Wt: 293.4
InChI Key: CSQOGPWVIWZOOG-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, or 5E-5-4-isobutoxybenzylidene-2-mercapto-1,3-thiazol-4(5H)-one, is a thiazole compound that has been studied for its potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored extensively.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Innovative synthesis techniques, including one-pot procedures and microwave irradiation, have been developed for thiazolidinone derivatives, significantly improving yield and reducing reaction times (Srinivas, Nagaraj, & Reddy, 2008). These methods offer efficient pathways for creating compounds with potential applications in various fields.
  • Structural Features and Synthesis Approaches : Research has also focused on the one-pot synthesis of 5-arylidene-4-aminothiazol-2(5H)-ones, highlighting the structural features of starting compounds and the synthesis of chromeno[2,3-d]thiazol-2-ones (Kaminskyy et al., 2017).

Biological Activities and Applications

  • Nematicidal and Antibacterial Activities : Certain methylene-bis-thiazolidinone derivatives have been evaluated for nematicidal and antibacterial activities, suggesting their potential as bioactive agents in agricultural and pharmaceutical applications (Srinivas, Nagaraj, & Reddy, 2008).
  • Anticancer Properties : Some derivatives have shown selective inhibitory activity against leukemia cell lines, presenting a promising avenue for anticancer drug development (Subtelna et al., 2020).
  • Molecular Docking Studies : Spectroscopic identification and molecular docking studies have been conducted on thiazole derivatives to explore their interactions with cancer proteins, providing insights into their potential therapeutic applications (Shanmugapriya et al., 2022).

Properties

IUPAC Name

(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-9(2)8-17-11-5-3-10(4-6-11)7-12-13(16)15-14(18)19-12/h3-7,9H,8H2,1-2H3,(H,15,16,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQOGPWVIWZOOG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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